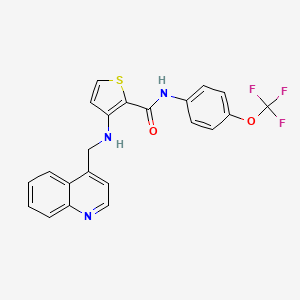![molecular formula C25H30N4O3S B1683899 methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate CAS No. 344900-92-1](/img/structure/B1683899.png)
methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate
描述
FTI-2153 是一种高度选择性的法尼基转移酶抑制剂。法尼基转移酶负责通过添加法尼基基团对蛋白质进行翻译后修饰。这种修饰对于各种蛋白质的正常功能至关重要,包括参与细胞信号通路的蛋白质。 FTI-2153 在抑制癌细胞生长方面显示出巨大潜力,其通过阻断 H-Ras 等蛋白质的法尼基化来实现 .
准备方法
FTI-2153 通过一系列涉及特定试剂和条件的化学反应合成。合成路线通常涉及形成核心结构,然后添加官能团以获得所需的化合物。FTI-2153 的工业生产涉及优化这些合成路线以确保高产率和纯度。 该化合物通常以粉末形式储存在 -20°C 下,以保持长期稳定性 .
化学反应分析
FTI-2153 经历各种化学反应,包括抑制法尼基转移酶活性。该化合物对法尼基转移酶的选择性远高于其他酶,使其能够有效地阻断 H-Ras 的法尼基化。这些反应中常用的试剂包括法尼基焦磷酸和针对酶活性位点的特定抑制剂。 这些反应形成的主要产物是非法尼基化形式的 H-Ras,它无法参与细胞信号通路 .
科学研究应用
FTI-2153 因其在癌症治疗中的潜力而被广泛研究。它在抑制各种癌细胞系的生长方面显示出可喜的结果,包括肺癌、卵巢癌和纤维肉瘤细胞。该化合物通过阻断有丝分裂过程中双极纺锤体的形成起作用,导致细胞在前期中期积累。这种细胞分裂的抑制最终导致肿瘤生长的抑制。 此外,FTI-2153 因其与其他细胞毒性药物(如顺铂、紫杉醇和吉西他滨)联合治疗的潜力而被研究 .
相似化合物的比较
FTI-2153 在其对法尼基转移酶的选择性高于其他酶方面是独一无二的。它比其他法尼基转移酶抑制剂(如 FTI-277)更有效,其 IC50 值为 1.4 nM,而 FTI-277 为 10 nM。类似的化合物包括 FTI-2148 和 FTI-277,它们也抑制法尼基转移酶,但效力较低。 FTI-2153 抑制癌细胞生长的能力及其高选择性使其成为癌症治疗的有希望的候选药物 .
作用机制
FTI-2153 通过抑制法尼基转移酶发挥作用,该酶负责将法尼基基团添加到蛋白质中。这种抑制阻止了 H-Ras 等蛋白质的正确定位和功能,而这些蛋白质在细胞信号通路中起着至关重要的作用。通过阻断 H-Ras 的法尼基化,FTI-2153 扰乱了有丝分裂期间的前期/中期转变,导致细胞在前期中期积累。 这种作用机制与细胞的转化、Ras 和 p53 突变状态无关 .
属性
IUPAC Name |
methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMMZOLCBZLNG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344900-92-1 | |
| Record name | FTI-2153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344900921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FTI-2153 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA7S7H5D4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


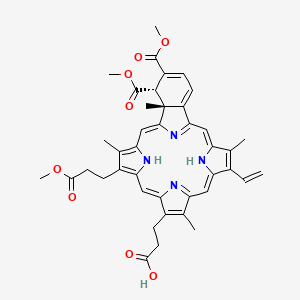


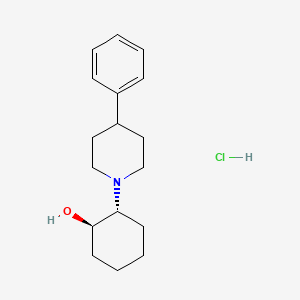

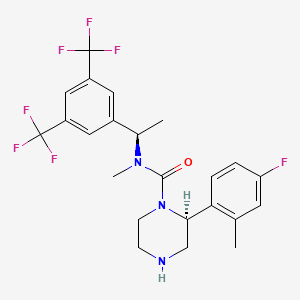

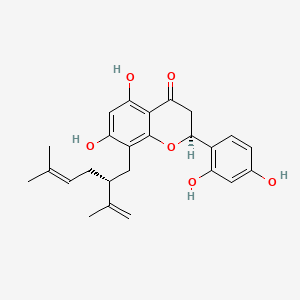
![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)
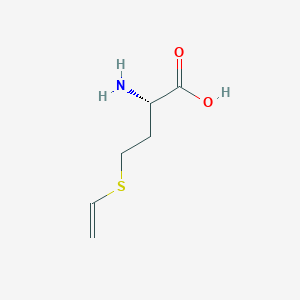
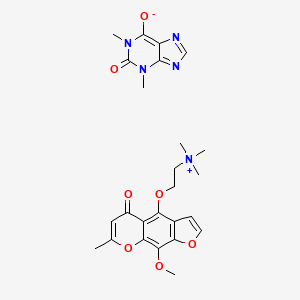
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
